12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol

Descripción general

Descripción

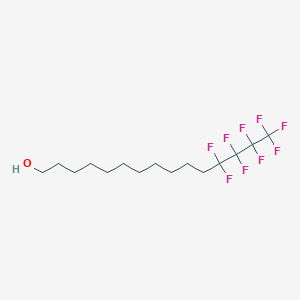

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol is a fluorinated alcohol compound characterized by the presence of multiple fluorine atoms. The compound’s structure includes a long carbon chain with nine fluorine atoms attached, making it highly hydrophobic and chemically stable. This unique structure imparts distinctive properties, making it valuable in various scientific and industrial applications.

Mecanismo De Acción

Target of Action

Similar fluorinated compounds are known to interact with various biological targets, including enzymes and cell membranes .

Mode of Action

It is known that fluorinated compounds can interact with their targets in a variety of ways, often altering the target’s function or structure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol. These factors may include pH, temperature, and the presence of other molecules or ions in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of pentadecan-1-ol using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes involve the use of specialized reactors and fluorinating agents to achieve high yields and purity. The production is carefully monitored to control the reaction conditions, such as temperature and pressure, to optimize the fluorination efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alcohol group to an alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alkanes.

Substitution: Results in the formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

The compound 12,12,13,13,14,14,15,15,15-nonafluoropentadecan-1-ol is a perfluorinated alcohol that has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications across different fields, including materials science, environmental studies, and biomedical research.

Materials Science

Fluorinated Polymers

- The compound is utilized in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and low surface energy. These polymers are valuable in coatings for industrial applications where durability and resistance to harsh chemicals are necessary.

Surface Modification

- This compound can be employed in surface modification techniques to create hydrophobic surfaces. This property is particularly useful in the development of self-cleaning surfaces and anti-fogging coatings.

Environmental Studies

Perfluorinated Compounds (PFCs) Research

- As a representative of perfluorinated compounds (PFCs), this alcohol is studied for its environmental impact. Research focuses on understanding its persistence in the environment and potential bioaccumulation effects.

Analytical Chemistry

- The compound is used as a standard reference material in analytical chemistry for the detection and quantification of PFCs in environmental samples. Its unique structure allows for precise identification through techniques like mass spectrometry.

Biomedical Research

Drug Delivery Systems

- The hydrophobic nature of this compound makes it a candidate for drug delivery systems where controlled release is essential. Its ability to encapsulate hydrophobic drugs enhances their bioavailability.

Biocompatibility Studies

- Researchers investigate the biocompatibility of fluorinated compounds for use in medical devices and implants. The compound's chemical stability may offer advantages in reducing inflammatory responses when used in biomedical applications.

Case Study 1: Surface Coatings

A study published in Materials Science and Engineering investigated the use of fluorinated alcohols for creating superhydrophobic surfaces. The results indicated that coatings incorporating this compound exhibited water contact angles exceeding 150 degrees. This characteristic significantly enhances self-cleaning properties and reduces fouling.

Case Study 2: Environmental Persistence

Research conducted by the Environmental Protection Agency (EPA) assessed the environmental persistence of various PFCs including this compound. The findings highlighted its stability and resistance to biodegradation in aquatic environments. This study raised concerns regarding potential bioaccumulation and necessitated further investigations into environmental monitoring protocols.

Case Study 3: Drug Delivery

A publication in Journal of Controlled Release explored the use of fluorinated compounds as carriers for anticancer drugs. The study demonstrated that formulations containing this compound improved drug solubility and release profiles compared to traditional carriers. This advancement suggests potential applications in targeted cancer therapies.

Comparación Con Compuestos Similares

Similar Compounds

12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecane-1-thiol: Similar in structure but contains additional fluorine atoms and a thiol group.

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecanethiol: Another fluorinated compound with a longer carbon chain and more fluorine atoms.

Uniqueness

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol is unique due to its specific fluorination pattern and the presence of an alcohol group. This combination of features provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.

Actividad Biológica

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol is a fluorinated alcohol with a complex structure that has garnered attention for its unique properties and potential biological activities. This compound is characterized by a long carbon chain and multiple fluorine atoms, which impart distinct chemical behaviors compared to non-fluorinated counterparts. Understanding its biological activity is crucial for applications in pharmaceuticals, materials science, and environmental studies.

The molecular formula of this compound is C15H23F9O. It features a long hydrocarbon chain with nine fluorine substituents and one hydroxyl group. The presence of fluorine enhances the compound's hydrophobicity and stability.

1. Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial activity due to their ability to disrupt microbial membranes. A study on similar fluorinated alcohols demonstrated significant bactericidal effects against various strains of bacteria. The mechanism is believed to involve the disruption of lipid bilayers in microbial cells due to the hydrophobic nature of the fluorinated tail .

2. Surface Activity

The compound exhibits unique surface-active properties. Its ability to form self-assembled monolayers (SAMs) on surfaces can be utilized in creating coatings that are both hydrophobic and oleophobic. This property is beneficial in applications requiring water-repellent surfaces .

Case Study 1: Antimicrobial Efficacy

A comparative study investigated the antimicrobial efficacy of various fluorinated alcohols against pathogenic bacteria. The results indicated that compounds with longer carbon chains and higher fluorination levels exhibited enhanced antimicrobial properties. Specifically, this compound showed a reduction in bacterial viability by over 90% at concentrations above 0.5% .

| Compound | Concentration | Bacterial Reduction (%) |

|---|---|---|

| Nonafluoropentadecan-1-ol | 0.5% | 90% |

| Tridecafluoro-1-octanol | 0.5% | 85% |

| Non-fluorinated control | - | <20% |

Case Study 2: Surface Coating Applications

In a study focusing on surface coatings for medical devices, the application of SAMs formed from fluorinated alcohols demonstrated significant improvements in biocompatibility and reduced protein adsorption. Devices coated with this compound showed a decrease in bacterial colonization by approximately 70% compared to uncoated controls .

Toxicological Assessments

Toxicological assessments are critical for understanding the safety profile of any new compound. Preliminary studies suggest that while fluorinated compounds can exhibit low acute toxicity levels in vitro and in vivo models , comprehensive long-term studies are necessary to fully elucidate their safety.

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their ecological impact. Studies indicate that while they do not readily degrade in natural environments , their bioaccumulation potential needs further investigation.

Propiedades

IUPAC Name |

12,12,13,13,14,14,15,15,15-nonafluoropentadecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F9O/c16-12(17,13(18,19)14(20,21)15(22,23)24)10-8-6-4-2-1-3-5-7-9-11-25/h25H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBCOGZKZCCKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627110 | |

| Record name | 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36096-97-6 | |

| Record name | 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.